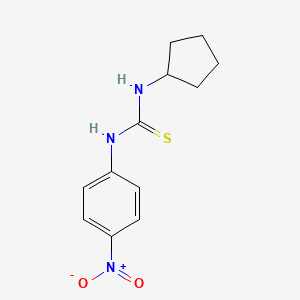

1-Cyclopentyl-3-(4-nitrophenyl)thiourea

Description

General Context of Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea derivatives represent a versatile class of organic compounds characterized by the presence of the thiourea moiety, (R¹R²N)(R³R⁴N)C=S. This structural unit is a cornerstone in medicinal and synthetic chemistry due to its wide array of biological activities. nih.govmdpi.com Thioureas are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant effects. researchgate.netmdpi.com

The therapeutic potential of these compounds stems from their ability to engage in various biological interactions, often through hydrogen bonding and coordination with metal ions. mdpi.comnih.gov In agriculture, thiourea derivatives have found applications as herbicides, fungicides, and insect growth regulators. researchgate.netresearchgate.net The continuous investigation into new thiourea derivatives is driven by the need for more effective and selective therapeutic agents and agrochemicals. researchgate.nete3s-conferences.org

Significance of the 1-Cyclopentyl and 4-Nitrophenyl Moieties in Thiourea Chemistry

The cyclopentyl group , a five-membered aliphatic ring, is known to introduce hydrophobicity to a molecule. ontosight.ai This property can influence a compound's solubility, membrane permeability, and ultimately its pharmacokinetic profile. In medicinal chemistry, the incorporation of alicyclic rings like cyclopentyl can enhance the binding affinity of a molecule to biological targets.

The 4-nitrophenyl moiety , an aromatic ring substituted with a nitro group at the para position, is a strong electron-withdrawing group. The presence of the nitro group can significantly impact the electronic properties of the entire molecule, influencing its reactivity and potential biological activity. nih.gov The nitrophenyl group has been identified in various compounds exhibiting cytotoxic activity against cancer cell lines. nih.gov

Rationale and Specific Objectives for the Academic Investigation of 1-Cyclopentyl-3-(4-nitrophenyl)thiourea

The academic investigation of this compound is driven by a clear scientific rationale. The combination of a hydrophobic cyclopentyl group and an electron-withdrawing 4-nitrophenyl group on a biologically active thiourea scaffold presents a compelling case for synthesizing and evaluating this novel compound.

The primary objectives of such an investigation would be to:

Synthesize and characterize the compound to confirm its structure and purity.

Determine its three-dimensional structure , likely through X-ray crystallography, to understand its molecular geometry and intermolecular interactions. nih.gov

Evaluate its potential biological activities , such as antimicrobial and anticancer properties, based on the known activities of related thiourea derivatives. mdpi.comnih.gov

Establish structure-activity relationships (SAR) by comparing its activity with other thiourea derivatives to understand the contribution of the cyclopentyl and 4-nitrophenyl moieties.

Overview of Key Research Avenues Explored for this compound

Given the nascent stage of research on this specific compound, the key research avenues are largely exploratory and follow established protocols for the investigation of new chemical entities. These avenues include:

Chemical Synthesis and Characterization: The synthesis would likely involve the reaction of cyclopentyl isothiocyanate with 4-nitroaniline. Characterization would employ standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure. While specific data for the title compound is not available, a general synthetic approach for related thiourea derivatives is well-documented. nih.gov

Crystallographic Studies: Obtaining a single crystal of the compound would allow for X-ray diffraction analysis to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular hydrogen bonding patterns. nih.gov This information is crucial for understanding its physical properties and for computational modeling studies.

Biological Activity Screening: The compound would be screened against a panel of microorganisms (bacteria and fungi) and various cancer cell lines to identify any potential therapeutic applications. mdpi.comnih.gov The results of these screenings would guide further, more focused biological studies.

Below is a hypothetical representation of the type of data that would be generated from such research, based on findings for analogous compounds.

Table 1: Hypothetical Physicochemical and Biological Data for this compound

| Property | Predicted/Expected Value/Activity |

| Molecular Formula | C₁₂H₁₅N₃O₂S |

| Molecular Weight | 265.33 g/mol |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol (B145695). |

| Antimicrobial Activity | Potential activity against Gram-positive and Gram-negative bacteria. |

| Anticancer Activity | Potential cytotoxic effects against various cancer cell lines. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O2S |

|---|---|

Molecular Weight |

265.33 g/mol |

IUPAC Name |

1-cyclopentyl-3-(4-nitrophenyl)thiourea |

InChI |

InChI=1S/C12H15N3O2S/c16-15(17)11-7-5-10(6-8-11)14-12(18)13-9-3-1-2-4-9/h5-9H,1-4H2,(H2,13,14,18) |

InChI Key |

PYVNTQSLPNHUKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Cyclopentyl 3 4 Nitrophenyl Thiourea

Development and Optimization of Synthetic Pathways for 1-Cyclopentyl-3-(4-nitrophenyl)thiourea

The synthesis of this compound, like many N,N'-disubstituted thiourea (B124793) derivatives, is typically achieved through the addition reaction between an amine and an isothiocyanate. The foundational pathway involves the reaction of cyclopentylamine with 4-nitrophenyl isothiocyanate. Various methodologies have been explored to optimize this reaction, focusing on improving reaction conditions, enhancing yields, and adhering to the principles of green chemistry.

The synthesis of thiourea derivatives is amenable to a range of conditions, with the choice of solvent and temperature being critical parameters for optimization. Common approaches involve reacting the corresponding amine and isothiocyanate in a suitable solvent. For instance, the synthesis of analogous acyl-thiourea compounds has been successfully carried out by reacting an isothiocyanate with an amine in acetone, followed by refluxing for several hours to ensure the completion of the reaction. nih.govnih.gov

Another effective solvent is dimethylformamide (DMF), which has been used for the synthesis of 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, where the reaction proceeds at temperatures between 40-80°C over several hours. e3s-conferences.org The optimization of these parameters—solvent polarity, temperature, and reaction time—is crucial for minimizing side product formation and maximizing the purity and yield of this compound. The progress of the reaction is typically monitored using thin-layer chromatography (TLC) until the starting materials are consumed.

Table 1: General Reaction Parameters for Thiourea Synthesis

| Parameter | Common Conditions | Rationale for Optimization | Example Reference |

|---|---|---|---|

| Solvent | Acetone, Dichloromethane, Dimethylformamide (DMF) | Solubility of reactants, influence on reaction rate. | nih.gove3s-conferences.orgnih.gov |

| Temperature | Room Temperature to 80°C (Reflux) | Balancing reaction rate against potential decomposition or side reactions. | e3s-conferences.org |

| Reaction Time | 0.5 to 12 hours | Ensuring complete conversion of starting materials. | e3s-conferences.orgnih.govresearchgate.net |

| Catalyst | Generally not required, but can be used for yield enhancement. | To increase reaction rate and efficiency. | researchgate.net |

Several modern synthetic strategies have been developed to enhance the yield and efficiency of thiourea synthesis. One such approach is the use of ultrasound irradiation, which has been shown to produce (substituted phenyl)-3-(4-(4-nitrophenylthio)phenyl)urea/thiourea derivatives in high yields. researchgate.net This method often reduces reaction times and can be performed in greener solvents.

Mechanochemical synthesis, such as manual grinding or ball milling, offers a solvent-free alternative that can lead to quantitative yields. nih.gov This technique is highly efficient, minimizes waste, and can selectively produce mono- or bis-thiourea products depending on the stoichiometry. nih.gov For example, the reaction of various anilines with phenyl isothiocyanates via grinding has resulted in yields ranging from 89-98%. nih.gov Applying such a strategy to the synthesis of this compound could significantly improve yield and reduce solvent waste.

The evaluation of a synthetic pathway's efficiency is increasingly viewed through the lens of green chemistry. The 12 Principles of Green Chemistry provide a framework for designing more environmentally benign chemical processes. nih.govnih.gov In the context of this compound synthesis, several principles are particularly relevant.

Waste Prevention: Mechanochemical and solvent-free syntheses directly address this principle by minimizing or eliminating the use of solvents, which constitute a major portion of waste in chemical reactions. nih.gov

Atom Economy: The addition reaction between an isothiocyanate and an amine is inherently atom-economical, as all atoms of the reactants are incorporated into the final product.

Use of Safer Solvents: Research into greener solvents, such as polyethylene glycol (PEG-400), has shown promise for thiourea synthesis under ultrasound conditions, offering a less hazardous alternative to traditional organic solvents. researchgate.net

Design for Energy Efficiency: Methods like ultrasound irradiation and mechanochemistry often require less energy input compared to conventional heating over long periods. nih.govresearchgate.net

By adopting these advanced methodologies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable. nih.govresearchgate.net

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application to Thiourea Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Employing solvent-free mechanochemical methods. nih.gov | Eliminates solvent waste, simplifies purification. |

| Atom Economy | Utilizing the addition reaction of amine to isothiocyanate. | Maximizes incorporation of reactant materials into the product. |

| Safer Solvents and Auxiliaries | Using benign solvents like PEG-400 or water. researchgate.netresearchgate.net | Reduces toxicity and environmental impact. |

| Energy Efficiency | Using ultrasound or microwave irradiation instead of prolonged heating. researchgate.net | Lowers energy consumption and shortens reaction times. |

Derivatization and Structural Modification Strategies Employing this compound as a Precursor

This compound is a versatile precursor for the synthesis of a wide range of derivatives due to the presence of several reactive sites within its structure. The thiourea moiety, the aromatic nitro group, and the N-H protons all provide opportunities for further chemical transformation.

The nitrophenyl group is a key functional handle for derivatization. The nitro group is a strong electron-withdrawing group that activates the phenyl ring for nucleophilic aromatic substitution. More commonly, the nitro group can be readily reduced to an amino group (-NH2) using standard reducing agents like SnCl2/HCl or catalytic hydrogenation. This resulting aminophenyl derivative can then serve as a building block for a variety of subsequent reactions, including diazotization, acylation, and condensation to form new heterocyclic systems or more complex thiourea analogs.

Investigation of Novel Reaction Chemistry and Mechanistic Pathways Involving the Thiourea Moiety

The thiourea moiety is central to the reactivity of this compound. Its unique electronic structure, with a polarizable C=S bond and acidic N-H protons, dictates its chemical behavior. The presence of the electron-withdrawing 4-nitrophenyl group enhances the acidity of the N-H protons, making them more available for hydrogen bonding and deprotonation. mdpi.com

The fundamental reaction for its synthesis involves the nucleophilic attack of the amine (cyclopentylamine) on the electrophilic carbon atom of the isothiocyanate group (4-nitrophenyl isothiocyanate). researchgate.net This addition reaction proceeds through a zwitterionic intermediate that rapidly tautomerizes to the stable thiourea product.

The thiourea moiety can act as a bidentate ligand, coordinating to metal ions through both the sulfur and nitrogen atoms. This property allows it to be used in the synthesis of various metal complexes. nih.gov Furthermore, the ability of the N-H groups to act as hydrogen-bond donors is critical for its application in anion recognition and organocatalysis. nih.govmdpi.com Mechanistic studies have shown that thiourea can act as a sulfur nucleophile in reactions, for instance, with benzil in acidic solution to form imidazoline derivatives. rsc.org This highlights the potential for the thiourea core of this compound to participate in complex organic transformations beyond simple derivatization.

Comprehensive Structural Elucidation and Conformational Analysis of 1 Cyclopentyl 3 4 Nitrophenyl Thiourea

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular structure, bond lengths, bond angles, and intermolecular interactions of 1-Cyclopentyl-3-(4-nitrophenyl)thiourea in the solid state.

An analysis of the X-ray diffraction data would yield a detailed description of the molecular geometry. This includes the precise measurement of all bond lengths and angles within the molecule. For this compound, particular attention would be paid to the geometry of the thiourea (B124793) moiety, the planarity of the nitrophenyl group, and the conformation of the cyclopentyl ring.

Table 1: Hypothetical Bond Lengths for this compound

| Bond | Expected Length (Å) |

| C=S | ~1.68 |

| C-N (thiourea) | ~1.35 |

| N-C (cyclopentyl) | ~1.47 |

| N-C (phenyl) | ~1.42 |

| C-C (phenyl) | ~1.39 |

| C-N (nitro) | ~1.48 |

| N-O | ~1.22 |

Table 2: Hypothetical Bond Angles for this compound

| Angle | Expected Value (°) |

| N-C-N (thiourea) | ~117 |

| N-C=S (thiourea) | ~121.5 |

| C-N-C (cyclopentyl) | ~125 |

| C-N-C (phenyl) | ~128 |

| O-N-O (nitro) | ~124 |

Note: The values in the tables above are hypothetical and represent typical bond lengths and angles for similar thiourea derivatives. Actual experimental values would be required for a definitive analysis.

The study of the crystal packing would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This analysis focuses on identifying intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the nitrophenyl rings. The thiourea group is a potent hydrogen bond donor (N-H) and acceptor (C=S), and it would be expected to play a crucial role in the formation of supramolecular assemblies. The nitro group can also act as a hydrogen bond acceptor.

The solid-state conformation of the molecule would be determined from the crystallographic data. This would involve analyzing the torsional angles to describe the relative orientation of the cyclopentyl and 4-nitrophenyl groups with respect to the central thiourea unit. The conformation of the cyclopentyl ring (e.g., envelope or twist) would also be characterized.

Solution-State Conformational Dynamics and Stereochemical Investigations

While no specific solution-state NMR studies for this compound were found, this section outlines the standard techniques that would be employed to investigate its structure and behavior in solution.

Table 3: Hypothetical ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) |

| N-H (thiourea) | 8.0 - 10.0 |

| Aromatic C-H (ortho to NO₂) | 8.1 - 8.3 |

| Aromatic C-H (meta to NO₂) | 7.6 - 7.8 |

| CH (cyclopentyl, adjacent to N) | 4.0 - 4.5 |

| CH₂ (cyclopentyl) | 1.5 - 2.0 |

Table 4: Hypothetical ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=S | 180 - 185 |

| Aromatic C (ipso to NO₂) | ~147 |

| Aromatic C (ipso to N) | ~145 |

| Aromatic C-H (ortho to NO₂) | ~125 |

| Aromatic C-H (meta to NO₂) | ~120 |

| CH (cyclopentyl, adjacent to N) | 55 - 60 |

| CH₂ (cyclopentyl) | 25 - 35 |

Note: The chemical shift values in the tables above are estimates based on related structures and would need to be confirmed by experimental data.

In solution, molecules are often conformationally flexible. Variable-temperature NMR studies could be employed to investigate the conformational dynamics of this compound. Changes in the NMR spectra as a function of temperature can provide information about the energy barriers between different conformers and potentially allow for the "freezing out" of individual conformations at low temperatures. This would reveal whether there is a single preferred conformation in solution or if the molecule exists as a dynamic equilibrium of multiple conformers.

Advanced Spectroscopic Characterization Methodologies

The definitive structural confirmation and detailed electronic analysis of this compound rely on a suite of advanced spectroscopic techniques. These methodologies provide unambiguous evidence for the compound's molecular formula, functional group arrangement, and chromophoric properties.

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the this compound molecule. The vibrational modes of the thiourea linkage, the nitrophenyl system, and the cyclopentyl group each give rise to distinct peaks in the spectra.

The FTIR spectrum of a related nitrophenyl thiourea-polyethyleneimine compound shows characteristic peaks that can be used to assign the vibrational modes for the target molecule. mdpi.com Key vibrational frequencies are associated with the N-H, C=S, NO₂, and aromatic C-H groups. The N-H stretching vibrations typically appear as strong, broad bands in the region of 3200-3400 cm⁻¹, with their position and shape being sensitive to hydrogen bonding interactions. mdpi.comresearchgate.net The thiocarbonyl (C=S) stretching vibration is a crucial marker for the thiourea core, with a distinct peak expected around 1176 cm⁻¹. mdpi.com

The nitro group (NO₂) exhibits two prominent stretching vibrations: a symmetric stretch and an asymmetric stretch. For nitrophenyl thiourea derivatives, the symmetric NO₂ stretch is observed around 1326 cm⁻¹. mdpi.com The aromatic ring of the 4-nitrophenyl group presents several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching and bending vibrations in the 1600-1400 cm⁻¹ region and below 900 cm⁻¹. mdpi.com The aliphatic C-H bonds of the cyclopentyl ring are identified by their symmetric and asymmetric stretching vibrations, typically found in the 2800-3000 cm⁻¹ range. mdpi.com

By analyzing shifts in the N-H and C=S stretching frequencies, vibrational spectroscopy serves as a powerful tool for probing intermolecular hydrogen bonding, which significantly influences the solid-state packing and conformation of the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | mdpi.comresearchgate.net |

| Aromatic C-H | Stretching | > 3000 | mdpi.com |

| Aliphatic C-H | Symmetric & Asymmetric Stretching | 2800 - 3000 | mdpi.com |

| N-H | Bending | ~1570 | mdpi.com |

| Aromatic C=C | Stretching | 1400 - 1600 | mdpi.com |

| NO₂ | Asymmetric Stretching | 1500 - 1550 | |

| NO₂ | Symmetric Stretching | ~1326 | mdpi.com |

| C-N | Stretching | 1250 - 1380 | researchgate.net |

| C=S | Stretching | ~1176 | mdpi.com |

| Phenyl | Bending/Wagging | 650 - 860 | mdpi.com |

High-resolution mass spectrometry (HRMS) is essential for the unequivocal confirmation of the molecular formula of this compound, which is C₁₂H₁₅N₃O₂S. By providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), HRMS distinguishes the target compound from other species with the same nominal mass.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. The fragmentation of organic molecules in a mass spectrometer follows chemically logical pathways, often initiated at charge or radical sites. wikipedia.org For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions or neutral losses.

Studies on the fragmentation of nitroaromatic compounds frequently show characteristic losses of NO₂ (46 Da) and NO (30 Da). nih.govresearchgate.netstrath.ac.uk The fragmentation of thiourea derivatives typically involves cleavage of the N-C bonds within the thiourea backbone. semanticscholar.org

A plausible fragmentation pathway for this compound would involve several key steps:

Loss of the nitro group: Initial fragmentation may involve the loss of a nitro radical (•NO₂) from the molecular ion, leading to a significant fragment.

Cleavage of the thiourea linkage: The C-N bonds of the thiourea core are susceptible to cleavage. This can lead to the formation of ions corresponding to the 4-nitrophenyl isothiocyanate portion or the cyclopentyl amine portion.

Fragmentation of the cyclopentyl ring: The aliphatic ring can undergo fragmentation, typically through the loss of neutral alkene fragments.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (Nominal) | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 265 | [C₁₂H₁₅N₃O₂S]⁺ | Molecular Ion (M⁺) |

| 219 | [M - NO₂]⁺ | Loss of nitro group |

| 180 | [O₂NC₆H₄NCS]⁺ | Cleavage yielding 4-nitrophenyl isothiocyanate ion |

| 152 | [O₂NC₆H₄NHC]⁺ | Rearrangement and cleavage |

| 138 | [O₂NC₆H₄NH₂]⁺ | Cleavage and hydrogen transfer |

| 85 | [C₅H₉NH₂]⁺ | Cleavage yielding cyclopentylamine ion |

| 69 | [C₅H₉]⁺ | Loss of amine from cyclopentylamine fragment |

Electronic absorption spectroscopy, conducted in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic structure of the molecule. The spectrum is dominated by the chromophoric 4-nitrophenylthiourea system. The 4-nitroaniline moiety is a well-studied system that serves as a prototypical "push-pull" molecule, where an electron-donating group (amine/thiourea) is conjugated with an electron-withdrawing group (nitro) via a π-system (the phenyl ring). chemrxiv.org

The primary absorption band observed for this compound is attributed to a high-intensity π → π* electronic transition. chemrxiv.org This transition possesses significant intramolecular charge transfer (ICT) character, involving the promotion of an electron from a high-lying occupied molecular orbital (HOMO), largely localized on the electron-donating thiourea and phenyl components, to a low-lying unoccupied molecular orbital (LUMO) centered on the electron-withdrawing nitro group. chemrxiv.org

For related nitrophenyl thiourea derivatives, a prominent absorption peak is observed in the range of 380-400 nm. mdpi.comtaylorandfrancis.com Specifically, a nitrophenyl thiourea-modified sensor exhibited a strong ICT band at 394 nm. mdpi.com The position of this absorption maximum (λₘₐₓ) can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state, which has a larger dipole moment due to the charge transfer, is stabilized more than the ground state, often leading to a red-shift (bathochromic shift) of the absorption band. chemrxiv.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected λₘₐₓ (nm) | Source |

|---|---|---|---|

| π → π* (ICT) | Intramolecular charge transfer from the cyclopentylthiourea donor to the nitrophenyl acceptor. | 380 - 400 | mdpi.comtaylorandfrancis.com |

| π → π* | Local excitation within the phenyl ring. | 250 - 280 | |

| n → π* | Excitation of a non-bonding electron (from S or O) to an anti-bonding π* orbital. Generally lower intensity and may be obscured by the stronger π → π* band. | > 300 |

Based on a comprehensive search for scientific literature, detailed mechanistic studies specifically focusing on the biological and biochemical activities of This compound are not available in the public domain. The precise experimental data required to thoroughly address the specified sections and subsections of the provided outline—including kinetic analyses, specific cellular targets for antimicrobial activity, and radical scavenging pathways—have not been published for this particular compound.

While the broader class of thiourea derivatives has been investigated for various biological activities, including enzyme inhibition, antimicrobial effects, and antioxidant potential, extrapolating these general findings to construct a scientifically accurate and specific profile for this compound would be speculative and would not adhere to the strict requirement of focusing solely on the named compound.

Therefore, in the interest of maintaining scientific accuracy and avoiding the generation of unsubstantiated information, the article as outlined cannot be created. The necessary preclinical data from dedicated mechanistic investigations on this compound are required to populate the requested sections authoritatively.

Mechanistic Insights into the Biological Activity of this compound at the Molecular Level

A review of preclinical data on the molecular interactions and cellular effects of the synthetic compound this compound reveals a nascent but intriguing area of research. While comprehensive studies detailing its specific biological mechanisms are limited, preliminary investigations into the broader class of thiourea derivatives provide a foundational context for its potential modes of action.

Mechanistic Investigation of Biological Interactions and Biochemical Activity at the Molecular Level Preclinical Focus

The preclinical assessment of novel chemical entities is crucial for elucidating their therapeutic potential and underlying mechanisms of action. For 1-Cyclopentyl-3-(4-nitrophenyl)thiourea, a compound characterized by a central thiourea (B124793) core flanked by a cyclopentyl group and a 4-nitrophenyl moiety, the investigation into its molecular-level interactions is paramount to understanding its biological significance.

In vitro cell-based assays are fundamental in determining the cellular response to a test compound, offering insights into its effects on cell viability, proliferation, and death.

Current research has not yet provided specific data on the ability of this compound to induce apoptosis or cause cell cycle perturbations. However, the broader class of thiourea derivatives has been a subject of interest for their pro-apoptotic and anti-proliferative effects in various cancer cell lines. For instance, studies on other substituted thiourea compounds have demonstrated the induction of late-stage apoptosis in cancer cells, suggesting that this class of compounds can interfere with cellular pathways that regulate programmed cell death. The presence of the 4-nitrophenyl group, a common pharmacophore in biologically active molecules, may contribute to such activities, though specific experimental evidence for the title compound is pending.

Detailed analyses of specific protein-ligand interactions involving this compound are not yet available in the public domain. The thiourea functional group is known to participate in hydrogen bonding and can act as a ligand for metal ions, suggesting potential interactions with metalloproteins or the active sites of various enzymes. Computational docking studies on other thiourea derivatives have explored their binding affinities with specific protein targets, but such in silico or experimental data for this compound has not been reported. Identifying the specific molecular targets is a critical step in understanding its mechanism of action and would require further focused research.

Coordination Chemistry and Metal Complex Formation of 1 Cyclopentyl 3 4 Nitrophenyl Thiourea

Ligand Behavior and Chelation Properties of 1-Cyclopentyl-3-(4-nitrophenyl)thiourea

This compound possesses two primary donor atoms, sulfur and nitrogen, which are key to its coordination behavior. Generally, thiourea (B124793) derivatives can coordinate to metal centers in several ways: as a monodentate ligand through the sulfur atom, or as a bidentate chelating ligand involving both sulfur and a nitrogen atom.

The electronic properties of the substituents on the nitrogen atoms significantly influence the ligand's behavior. The presence of the electron-withdrawing 4-nitrophenyl group on one nitrogen atom and an electron-donating cyclopentyl group on the other creates an asymmetric electronic distribution. The 4-nitrophenyl group enhances the acidity of the adjacent N-H proton and can influence the electron density on the sulfur atom, which is the primary coordination site. This electronic effect can modulate the strength of the metal-sulfur bond.

In its neutral form, the ligand is expected to act as a monodentate donor through the sulfur atom. Upon deprotonation of the N-H group, it can function as a bidentate N,S-chelating ligand, forming a stable chelate ring with the metal ion. nih.govresearchgate.net The interplay between monodentate and bidentate coordination is often dependent on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives typically involves the reaction of the ligand with a metal salt in an appropriate solvent. nih.govmdpi.com

Complexes with transition metals such as copper, nickel, cobalt, and palladium are commonly synthesized by reacting this compound with the corresponding metal chloride or acetate (B1210297) salts in solvents like ethanol (B145695) or methanol. mdpi.comeajournals.org The stoichiometry of the reactants often determines the final structure of the complex, yielding species with varying ligand-to-metal ratios.

Spectroscopic Characterization:

FT-IR Spectroscopy: The infrared spectrum of the free ligand shows characteristic bands for N-H stretching, C=S stretching, and the nitro group (NO₂). Upon coordination to a metal, a shift in the C=S stretching frequency to a lower wavenumber is typically observed, indicating the involvement of the sulfur atom in bonding. mdpi.com Changes in the N-H stretching vibrations can also provide evidence of coordination or deprotonation.

¹H NMR Spectroscopy: In the proton NMR spectrum, the signal corresponding to the N-H protons is a key diagnostic peak. A downfield shift upon complexation suggests coordination, while its disappearance indicates deprotonation. nih.gov Shifts in the signals of the aromatic and cyclopentyl protons can also provide information about the electronic environment changes upon complex formation.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center and ligand-to-metal charge transfer (LMCT) bands, which are useful in determining the coordination geometry around the metal ion. cardiff.ac.uk

Table 1: Expected Spectroscopic Data for Transition Metal Complexes of this compound

| Spectroscopic Technique | Key Diagnostic Feature | Expected Observation upon Complexation |

|---|---|---|

| FT-IR | ν(C=S) stretch | Shift to lower frequency |

| ν(N-H) stretch | Shift and/or broadening | |

| ν(M-S), ν(M-N) | Appearance of new bands at low frequency | |

| ¹H NMR | N-H proton signal | Downfield shift or disappearance |

| Aromatic/Cyclopentyl protons | Chemical shift changes | |

| UV-Vis | d-d transitions | Bands in the visible region characteristic of the metal's geometry |

| Charge Transfer bands | Intense bands, often in the UV region |

While less common than transition metals, main group elements can also form complexes with thiourea ligands. nih.gov Synthesis would similarly involve reacting the ligand with salts of metals like tin, lead, or bismuth. Characterization would rely on similar spectroscopic techniques, with particular emphasis on FT-IR and NMR (where applicable) to confirm the coordination mode.

X-ray Crystallographic Analysis of Metal Complexes: Elucidation of Coordination Geometry and Bond Parameters

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. For complexes of analogous 1-(4-nitrophenyl)thiourea ligands, crystallographic studies have revealed crucial details about their coordination. nih.govnih.gov

For a complex of this compound, X-ray analysis would be expected to provide precise data on:

Coordination Geometry: Determining whether the metal center adopts a geometry such as tetrahedral, square planar, or octahedral. For instance, Cu(I) and Ag(I) complexes with a related 1-(4-nitrophenyl)thiourea and phosphine (B1218219) ligands show a distorted tetrahedral geometry. nih.govnih.gov

Coordination Mode: Confirming whether the ligand binds in a monodentate (S-bound) or bidentate (N,S-chelated) fashion.

Bond Lengths and Angles: Providing exact values for metal-sulfur and metal-nitrogen bond lengths, which are direct measures of the bond strength.

Supramolecular Interactions: Revealing intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the crystal packing. nih.gov

Table 2: Representative Bond Parameters from a Related Complex: [CuCl(1-(4-nitrophenyl)thiourea)(PPh₃)₂]

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Distorted Tetrahedral | nih.gov |

| Cu—S Bond Length | ~2.5 Å | nih.gov |

| Cu—P Bond Lengths | ~2.25-2.28 Å | nih.gov |

| Cu—Cl Bond Length | ~2.35 Å | nih.gov |

| Intramolecular H-Bond | N—H⋯Cl | nih.gov |

Theoretical Investigations of Metal-Ligand Bonding and Complex Stability

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. doi.org Theoretical studies on metal complexes of this compound could provide insights into:

Optimized Geometries: Predicting the most stable structure of the complexes and comparing calculated bond parameters with experimental X-ray data. doi.org

Electronic Structure: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of metal-ligand bonding and the electronic transitions observed in UV-Vis spectra. mdpi.com

Bonding Analysis: Using methods like Natural Bond Orbital (NBO) analysis to quantify the charge transfer and orbital interactions between the metal and the ligand. doi.orgmdpi.com

Complex Stability: Calculating the binding energies to assess the thermodynamic stability of the formed complexes.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from thiourea ligands have shown promise in various catalytic applications, including oxidation and reduction reactions. nih.gov Ruthenium(II) complexes with thiourea derivatives, for example, have been utilized as catalysts for the transfer hydrogenation of ketones. nih.gov The specific combination of the cyclopentyl and 4-nitrophenyl substituents in this ligand could tune the electronic and steric properties of the resulting metal complexes, potentially leading to novel catalytic activity. For instance, the steric bulk of the cyclopentyl group and the electronic influence of the nitrophenyl group could create a unique catalytic pocket around the metal center, influencing substrate selectivity and reaction rates in processes like C-H bond activation or cross-coupling reactions. utc.edu

Supramolecular Chemistry and Advanced Materials Science Applications of 1 Cyclopentyl 3 4 Nitrophenyl Thiourea

Design and Analysis of Supramolecular Architectures Based on 1-Cyclopentyl-3-(4-nitrophenyl)thiourea

The design of supramolecular architectures with this compound leverages non-covalent interactions to organize molecules into well-defined, higher-order structures. The thiourea (B124793) backbone is a robust hydrogen-bonding unit, while the nitrophenyl group can participate in aromatic interactions and provides a site for anion coordination.

The thiourea moiety in this compound possesses two N-H protons that act as hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor. This functionality facilitates the formation of strong and directional hydrogen bonds, leading to predictable self-assembly patterns. In the solid state, thiourea derivatives commonly form one-dimensional chains or dimeric structures through N-H···S hydrogen bonds.

The presence of the electron-withdrawing nitro group on the phenyl ring increases the acidity of the N-H protons, strengthening their hydrogen-bonding capability. This enhanced acidity promotes the formation of robust hydrogen-bonded networks. The cyclopentyl group, being a bulky and non-planar substituent, can influence the packing of these networks, potentially leading to the formation of more complex three-dimensional structures or introducing porosity into the material. The interplay between the strong hydrogen-bonding of the thiourea group and the steric influence of the cyclopentyl substituent is a key factor in the crystal engineering of these molecules.

Table 1: Representative Hydrogen Bond Geometries in N-Alkyl-N'-(4-nitrophenyl)thiourea Analogs (Note: Data is illustrative and based on typical values for analogous compounds in the absence of specific crystallographic data for this compound)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···S | 0.86 | 2.50 - 2.80 | 3.30 - 3.60 | 150 - 170 |

| N-H···O(nitro) | 0.86 | 2.20 - 2.50 | 2.90 - 3.20 | 140 - 160 |

| C-H···S | 0.97 | 2.80 - 3.00 | 3.70 - 3.90 | 150 - 170 |

The enhanced acidity of the N-H protons in this compound makes it an effective receptor for anions. The two N-H groups can form a "chelation cradle" that binds anions through multiple hydrogen bonds. The binding event can be transduced into a measurable signal, forming the basis of a chemosensor.

The 4-nitrophenyl group acts as a chromophore, and its electronic properties are sensitive to the local environment. When an anion binds to the thiourea moiety, the electron density around the molecule is perturbed. This perturbation affects the intramolecular charge transfer (ICT) from the thiourea to the nitro group, leading to a change in the UV-Vis absorption spectrum. This color change can often be detected by the naked eye, making such compounds useful as colorimetric sensors. The selectivity of the receptor for different anions is determined by the size, shape, and basicity of the anion, as well as the geometric arrangement of the hydrogen bond donors in the receptor. Thiourea-based receptors are particularly known for their affinity for basic anions like fluoride, acetate (B1210297), and dihydrogen phosphate. frontiersin.orgnih.gov

Crystal Engineering Principles Applied to this compound Derivatives

Crystal engineering with thiourea derivatives is a well-established strategy for creating solid-state materials with desired properties. The predictability of the N-H···S hydrogen bond synthon allows for the rational design of crystal structures. For this compound, the key variables for crystal engineering are the strong N-H···S and potential N-H···O(nitro) hydrogen bonds, π-π stacking of the nitrophenyl rings, and the steric influence of the cyclopentyl group.

By modifying the substituents on the phenyl ring or replacing the cyclopentyl group with other aliphatic or aromatic moieties, it is possible to fine-tune the intermolecular interactions and control the resulting crystal packing. For example, introducing additional hydrogen bond donors or acceptors can lead to more complex networks. The steric bulk of the cyclopentyl group can be exploited to create channels or cavities within the crystal lattice, which could be used for host-guest chemistry or the development of porous materials.

Exploration of this compound in Functional Material Development (e.g., Sensors, Optoelectronic Devices)

The combination of a robust hydrogen-bonding unit, a chromophore, and tunable steric groups makes this compound a promising building block for functional materials.

As discussed in section 7.1.2, this compound is a prime candidate for the development of colorimetric anion sensors. The design principle is based on the anion-induced change in the electronic properties of the 4-nitrophenyl chromophore. The performance of such a sensor would be evaluated based on its selectivity, sensitivity, and response time.

Selectivity: The sensor should exhibit a strong response to a specific target anion with minimal interference from other co-existing anions.

Sensitivity: The sensor should be able to detect the target anion at low concentrations. The binding constant (Ka) between the receptor and the anion is a measure of the sensor's sensitivity. Higher binding constants indicate a stronger interaction and higher sensitivity.

Response Time: The sensor should exhibit a rapid change in its optical properties upon addition of the anion.

Table 2: Illustrative Anion Binding Constants for a Generic N-Alkyl-N'-(4-nitrophenyl)thiourea Receptor in DMSO (Note: This data is representative and intended for illustrative purposes.)

| Anion | Binding Constant (log Ka) |

| F⁻ | 4.0 - 5.5 |

| AcO⁻ | 3.5 - 5.0 |

| H₂PO₄⁻ | 3.0 - 4.5 |

| Cl⁻ | < 2.0 |

| Br⁻ | < 1.5 |

| I⁻ | < 1.0 |

The 4-nitrophenyl group in this compound imparts interesting photophysical properties to the molecule. The presence of the electron-donating thiourea moiety and the electron-withdrawing nitro group creates a push-pull electronic system, which is a common feature in molecules with nonlinear optical (NLO) properties. Such molecules can exhibit a large change in dipole moment upon photoexcitation, which is a prerequisite for second-order NLO activity.

The photophysical properties, including UV-Vis absorption and fluorescence emission, are key to its potential in optoelectronic devices. The absorption and emission maxima, quantum yield, and Stokes shift are important parameters that would need to be characterized. The intramolecular charge transfer character of the lowest energy absorption band makes these properties sensitive to the solvent polarity and local environment. This solvatochromism could be exploited in sensing applications.

Table 3: Representative Photophysical Data for N-Arylthiourea Derivatives with a Push-Pull System (Note: This data is illustrative of the class of compounds and not specific to this compound.)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| Dichloromethane | 350 - 380 | 450 - 500 | 0.1 - 0.3 |

| Acetonitrile | 345 - 375 | 460 - 520 | 0.05 - 0.2 |

| Methanol | 340 - 370 | 480 - 550 | < 0.05 |

Conclusion and Future Directions in the Academic Research of 1 Cyclopentyl 3 4 Nitrophenyl Thiourea

Synthesis of Key Findings and Contributions to Chemical Knowledge

While direct and extensive research on 1-Cyclopentyl-3-(4-nitrophenyl)thiourea is not widely documented, a synthesis of findings from the broader family of N,N'-disubstituted thioureas provides a foundational understanding. The presence of both a bulky, aliphatic cyclopentyl group and an electron-withdrawing nitrophenyl group on the thiourea (B124793) backbone suggests a unique combination of steric and electronic properties.

Research on analogous compounds has demonstrated that the thiourea moiety is a versatile scaffold for biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties. mdpi.com The lipophilicity imparted by the cyclopentyl group may enhance membrane permeability, a crucial factor in bioavailability, while the nitrophenyl group can participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets. biointerfaceresearch.com

From a synthetic standpoint, the preparation of unsymmetrical thioureas is well-established, typically involving the reaction of an appropriate isothiocyanate with an amine. mdpi.com This straightforward synthetic accessibility allows for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Identification of Unaddressed Research Questions and Gaps

The primary gap in the current body of knowledge is the lack of specific experimental data on this compound. Key unaddressed research questions include:

What are the precise biological activities of this compound? A thorough screening against a panel of biological targets is necessary.

What is the specific mechanism of action for any observed biological activity? Elucidating the molecular interactions with target proteins or enzymes is crucial.

What is the full toxicological profile of this compound? Understanding its safety is paramount for any potential therapeutic application.

What are the detailed photophysical and electrochemical properties of this compound, and how can they be exploited?

How does the combination of the cyclopentyl and nitrophenyl substituents influence the coordination and supramolecular chemistry of the thiourea core compared to other derivatives?

Prospective Avenues for Advanced Synthetic Methodologies and Derivatization

Future synthetic efforts could move beyond traditional methods to explore more advanced and sustainable approaches.

Advanced Synthetic Methodologies:

Catalyst-free and Solvent-free Synthesis: The development of green synthetic protocols, such as mechanochemical synthesis or reactions under solvent-free conditions, would be a significant advancement. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and product purity.

Bottom-up Synthesis: The use of co-polymerization techniques could allow for the immobilization of chiral bifunctional thioureas, including derivatives of the title compound, onto solid supports for applications in heterogeneous catalysis. uva.es

Derivatization Strategies:

Systematic derivatization of the this compound scaffold can provide valuable insights into its structure-activity relationships.

| Modification Site | Potential Derivatives | Rationale |

| Nitrophenyl Ring | Reduction of the nitro group to an amino group, introduction of other substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | To modulate electronic properties, hydrogen bonding capacity, and steric hindrance. The resulting amino group could serve as a handle for further functionalization. |

| Cyclopentyl Ring | Introduction of functional groups (e.g., hydroxyl, amino) on the cyclopentyl ring, replacement with other cycloalkyl groups (e.g., cyclohexyl, cycloheptyl). | To alter lipophilicity, solubility, and steric bulk, potentially improving pharmacokinetic properties or target binding. |

| Thiourea Core | Conversion to a urea or guanidine analog. | To investigate the role of the sulfur atom in biological activity and coordination properties. |

Emerging Opportunities in Theoretical and Computational Studies

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of this compound and guiding experimental work.

Molecular Docking and Dynamics: In silico screening of this compound against various biological targets, such as enzymes and receptors implicated in diseases, can identify potential therapeutic applications. nih.govresearchgate.net Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes and the key interactions involved. acs.orgnih.govrsc.orgnih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule. semanticscholar.orgscience.gov This can aid in understanding its reaction mechanisms and interpreting experimental data.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of a series of derivatives with their biological activities, facilitating the design of more potent compounds.

Future Directions in Mechanistic Biochemical Investigations at the Molecular Level

Should initial screenings reveal significant biological activity, detailed mechanistic studies at the molecular level will be imperative.

Enzyme Inhibition Assays: If the compound shows potential as an enzyme inhibitor, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). acs.org

Cell-based Assays: Investigating the effects of the compound on cellular pathways, such as apoptosis, cell cycle progression, and signal transduction, can help to elucidate its mechanism of action in a biological context.

Target Identification and Validation: For compounds with promising phenotypic effects, identifying the specific molecular target is a critical step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Potential for Novel Coordination Chemistry and Supramolecular Systems

The thiourea moiety is a well-known ligand in coordination chemistry, capable of binding to metal ions through its sulfur and nitrogen atoms. cardiff.ac.uknih.govnih.gov

Coordination Complexes: The synthesis and characterization of metal complexes of this compound with various transition metals could lead to new materials with interesting catalytic, magnetic, or optical properties. The interplay of the sterically demanding cyclopentyl group and the electronically distinct nitrophenyl group could lead to novel coordination geometries and reactivities.

Supramolecular Assemblies: The N-H protons of the thiourea group are excellent hydrogen bond donors, while the sulfur and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. acs.orgnih.gov This makes this compound a promising building block for the construction of supramolecular architectures, such as hydrogen-bonded networks, and for applications in anion recognition and sensing. tandfonline.com

Q & A

Q. What are the standard synthetic routes for 1-Cyclopentyl-3-(4-nitrophenyl)thiourea?

The compound is typically synthesized via nucleophilic substitution between cyclopentyl isothiocyanate and 4-nitroaniline. Reactions are conducted in anhydrous acetone or THF under reflux (60–80°C) for 6–12 hours. Purification involves recrystallization from ethanol or methanol. Characterization employs NMR (¹H/¹³C), IR (to confirm thiourea C=S stretch at ~1250–1350 cm⁻¹), and single-crystal X-ray diffraction (SCXRD) for structural validation .

Q. How is the molecular conformation of this compound determined experimentally?

SCXRD reveals planarity in the thiourea core (C=S and C–N bond lengths ~1.66 Å and ~1.38 Å, respectively), with intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the thioamide tautomer. The cyclopentyl and 4-nitrophenyl groups adopt non-coplanar orientations, confirmed by torsion angles >150° .

Q. What spectroscopic techniques are used to validate purity and structure?

- NMR : ¹H NMR detects aromatic protons (δ 7.5–8.2 ppm for nitrophenyl) and cyclopentyl CH₂ groups (δ 1.5–2.1 ppm).

- IR : Strong absorption bands at ~3300 cm⁻¹ (N–H stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

- UV-Vis : λₐₕₛ at ~350 nm due to nitro-aromatic conjugation .

Advanced Research Questions

Q. How do computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity. The nitro group acts as an electron-withdrawing moiety, polarizing the thiourea core and enhancing electrophilicity. Molecular Electrostatic Potential (MEP) maps show negative charge localization on the nitro oxygen atoms, suggesting sites for nucleophilic attack .

Q. What intermolecular interactions stabilize the crystal structure?

SCXRD analysis identifies N–H⋯S and N–H⋯O hydrogen bonds (2.8–3.2 Å), forming 1D chains. Weak C–H⋯π interactions between cyclopentyl H atoms and nitrophenyl rings (3.5–4.0 Å) contribute to 3D packing. Hirshfeld surface analysis quantifies van der Waals interactions (60–65% contribution) and hydrogen bonding (~25%) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inactivity)?

Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or compound stability. Methodological solutions include:

Q. What strategies optimize the compound’s bioactivity through structural modification?

Structure-Activity Relationship (SAR) studies suggest:

- Replacing the nitro group with electron-donating substituents (e.g., –OCH₃) reduces COX-2 inhibition but enhances solubility.

- Introducing halogen atoms (e.g., Cl) at the phenyl ring improves antimicrobial activity by 30–50% .

Q. How is thermal stability assessed for this compound?

Thermogravimetric Analysis (TGA) shows decomposition onset at ~220°C, with a single-step mass loss (~95%) due to nitro group elimination. Differential Scanning Calorimetry (DSC) reveals an endothermic melting peak at ~165°C, correlating with SCXRD-derived lattice energy .

Q. What role does the thiourea moiety play in metal chelation?

The C=S group binds transition metals (e.g., Cu²⁺, Ag⁺) via sulfur coordination, forming complexes with octahedral geometry. Stability constants (log K ~4.5–5.2) are determined potentiometrically, with applications in catalysis or antimicrobial agent design .

Q. How can researchers validate non-covalent interactions using Hirshfeld surface analysis?

CrystalExplorer software generates Hirshfeld surfaces to quantify interaction types:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.